
N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide: is a heterocyclic organic compound with the molecular formula C15H12N4O2S. It is characterized by a triazine core substituted with a phenyl group and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide typically involves nucleophilic substitution reactions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with aniline derivatives under basic conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for the synthesis of this compound, where nucleophiles replace leaving groups on the triazine ring.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium carbonate in dioxane/water mixture.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For nucleophilic substitution, the primary product is the substituted triazine derivative .
Scientific Research Applications
Chemistry: N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . Additionally, it has been investigated for its anticancer properties, particularly in inhibiting carbonic anhydrase IX, an enzyme overexpressed in many tumors .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it inhibits carbonic anhydrase IX, leading to a disruption in pH regulation and subsequent cell death .
Comparison with Similar Compounds
- N-(4-Phenyl-1,3,5-triazin-2-yl)benzenesulfonamide
- N-(4,6-Dichloro-1,3,5-triazin-2-yl)benzenesulfonamide
Comparison: N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to other triazine derivatives, it has shown superior antimicrobial and anticancer activities .
Properties
CAS No. |
73688-61-6 |
|---|---|
Molecular Formula |
C15H12N4O2S |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
N-(4-phenyl-1,3,5-triazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12N4O2S/c20-22(21,13-9-5-2-6-10-13)19-15-17-11-16-14(18-15)12-7-3-1-4-8-12/h1-11H,(H,16,17,18,19) |
InChI Key |
BCMMRWRUBBFFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=N2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


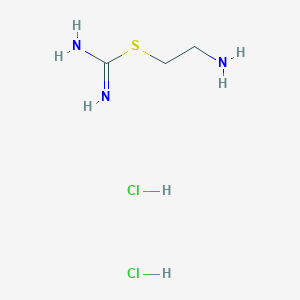
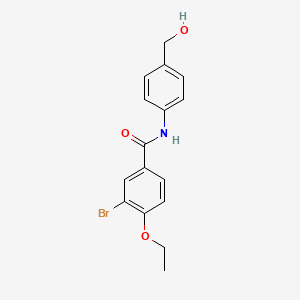


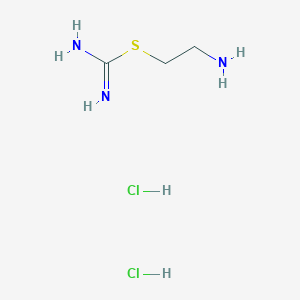

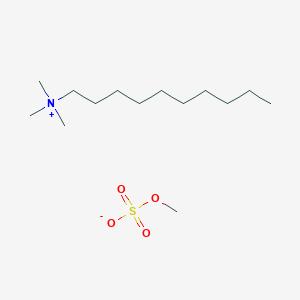
![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)
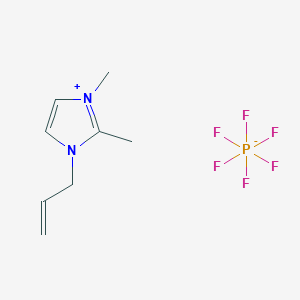
![Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-](/img/structure/B13786952.png)



![(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13786970.png)
